Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Overview
Description
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123101. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyridine Derivatives : A study demonstrated the synthesis of methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates through the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate. This process yields various pyridine derivatives, indicating the compound's role in the formation of complex organic structures (O'callaghan et al., 1999).
Formation of Dihydropyridine Carboxylates : In another research, methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates were synthesized by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide (Maryasov et al., 2021).
Electrochemical Behavior
- Electrochemical Studies : The compound's derivatives have been studied for their electrochemical behavior in aprotic media. This research is essential for understanding the electron transfer characteristics of these compounds, which can be relevant in materials science and electrochemistry (Trazza et al., 1982).
Pharmaceutical Research
- **Potential Pharmaceutical Applications**: Some derivatives of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate have been synthesized with an expectation of antihypertensive activity. This indicates the compound's potential in the development of new cardiovascular drugs (Kumar & Mashelker, 2006).
Material Science
- Application in Dyeing and Fabrics : This compound has been used in the synthesis of disperse dyes, which are then applied to polyester and nylon fabrics. The study explores the dyeing performance and fastness properties of these dyes on fabrics, showcasing the compound's utility in material science and textile industry (Abolude et al., 2021).
Fluorescence Studies
- Fluorescence Properties : A study investigated the fluorescent properties of certain derivatives of this compound. This research has implications for the development of new fluorescent materials, which can be used in various scientific applications such as bioimaging and sensors (Ershov et al., 2015).
Mechanism of Action
Target of Action
The primary target of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in various cellular processes .
Mode of Action
This compound acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it controls the cellular concentration of Urd . This interaction with its target leads to changes in the cellular processes involving Urd, such as RNA synthesis .
Biochemical Pathways
The compound affects the biochemical pathways involving Urd. By inhibiting the hUP1 enzyme, it increases the intracellular levels of Urd . This can lead to alterations in the downstream effects of the pathways involving Urd, such as RNA synthesis .
Result of Action
The result of the action of this compound is a decrease in the proliferation of HepG2 cells . This is primarily achieved through cell cycle arrest and senescence . The compound increases the intracellular levels of Urd and maintains a decrease in cell proliferation during chronic treatment .
Biochemical Analysis
Biochemical Properties
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with human uridine phosphorylase-1 (hUP1), an enzyme that regulates the concentration of uridine within cells . Uridine is a pyrimidine nucleoside involved in RNA synthesis and other cellular processes. By inhibiting hUP1, this compound can modulate uridine levels, potentially influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes have been studied extensively. In particular, it has been shown to reduce the proliferation of HepG2 cells, a human liver cancer cell line . This reduction is primarily achieved through cell cycle arrest and the induction of cellular senescence. Additionally, the compound increases intracellular uridine levels, which may contribute to its antiproliferative effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting hUP1 . This inhibition leads to an increase in intracellular uridine levels, which can affect RNA synthesis and other uridine-dependent processes. The compound’s ability to induce cell cycle arrest and senescence is likely related to these changes in uridine metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary depending on the duration of exposure. Chronic treatment with the compound has been shown to maintain reduced cell proliferation over extended periods .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit cell proliferation without causing significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on liver function and overall health .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate uridine levels within cells. By inhibiting hUP1, the compound affects the metabolism of uridine, leading to changes in RNA synthesis and other uridine-dependent processes . This modulation of uridine metabolism is a key aspect of the compound’s biochemical activity.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help determine the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .
Properties
IUPAC Name |
methyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-6(9(13)14-2)7(4-10)8(12)11-5/h3H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPAFDWANYPSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298436 | |
Record name | methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18724-73-7 | |
Record name | 18724-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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